3-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Overview
Description
3-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which is further functionalized with a 2-bromo-4-tert-butylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Introduction of the 2-bromo-4-tert-butylphenoxy group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with a bromomethyl precursor.
Coupling with pyridine: The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted phenoxy derivatives.
Scientific Research Applications
3-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound may influence various biochemical pathways, depending on its target, potentially affecting processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-tert-butylphenoxy)-N-1,3-thiazol-2-ylacetamide
- 5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Uniqueness
3-{5-[(2-bromo-4-tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its specific substitution pattern and the presence of both the oxadiazole and pyridine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-18(2,3)13-6-7-15(14(19)9-13)23-11-16-21-17(22-24-16)12-5-4-8-20-10-12/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLOMPPYWRUXTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CN=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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